molecular formula C8H8FNO2 B1317689 Methyl 2-amino-4-fluorobenzoate CAS No. 2475-81-2

Methyl 2-amino-4-fluorobenzoate

Cat. No. B1317689
CAS RN: 2475-81-2
M. Wt: 169.15 g/mol
InChI Key: UBFRSTYHLYPSND-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-fluorobenzoate is a chemical compound with the molecular formula C8H8FNO2 and a molecular weight of 169.16 . It is a solid substance and has an InChI code of 1S/C8H8FNO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,10H2,1H3 .


Molecular Structure Analysis

The molecular structure of Methyl 2-amino-4-fluorobenzoate consists of a benzene ring substituted with a fluorine atom, an amino group, and a methyl ester group . The presence of these functional groups can influence the compound’s reactivity and properties.


Physical And Chemical Properties Analysis

Methyl 2-amino-4-fluorobenzoate is a solid substance . It has a predicted boiling point of 302.3±27.0 °C and a predicted density of 1.264±0.06 g/cm3 . It is slightly soluble in DMSO and methanol . The compound has a predicted pKa of 1.45±0.10 .

Scientific Research Applications

Synthesis and Optimization

  • Methyl 2-amino-5-fluorobenzoate, a related compound to Methyl 2-amino-4-fluorobenzoate, has been synthesized using a series of reactions including nitrification, esterification, and hydronation, starting from 3-fluorobenzoic acid. An optimal synthesis route for this compound was established, achieving a high yield and confirmed by various analytical methods (Yin Jian-zhong, 2010).

Antitumor Properties

  • Amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, which likely includes derivatives of Methyl 2-amino-4-fluorobenzoate, have demonstrated potent antitumor properties. These compounds, after metabolic transformation, show significant activity against specific carcinoma cell lines and are suitable for clinical evaluation (T. Bradshaw et al., 2002).

Fluorescent Sensor Development

  • Methyl 2-amino-4-fluorobenzoate derivatives have been used in the development of fluorescent sensors. For instance, a study describes the synthesis of a fluorogenic chemosensor based on an o-aminophenol structure, which exhibits high selectivity and sensitivity towards specific metal ions, and can be used in living cell imaging (Xingpei Ye et al., 2014).

Antiviral Activity

  • Novel a-aminophosphonates containing a fluorobenzothiazole moiety have been synthesized and shown to possess significant antiviral activities. These compounds, which may be structurally related to Methyl 2-amino-4-fluorobenzoate, demonstrated efficacy against tobacco mosaic virus and potato virus Y at certain concentrations, suggesting their potential in antiviral applications (D. Xie et al., 2017).

Application in PET Cancer Imaging

  • Carbon-11 labeled fluorinated 2-arylbenzothiazoles, which include structures similar to Methyl 2-amino-4-fluorobenzoate, have been developed as novel probes for positron emission tomography (PET) to image tyrosine kinase in cancers. This highlights the compound's potential utility in cancer diagnosis and monitoring (Min Wang et al., 2006).

Antibacterial Applications

  • Some fluorine-containing compounds structurally related to Methyl 2-amino-4-fluorobenzoate have been synthesized and found to exhibit moderate antibacterial activity. This suggests the potential of Methyl 2-amino-4-fluorobenzoate derivatives in the development of new antibacterial agents (B. S. Holla et al., 2003).

Alzheimer's Disease Treatment

  • Tetrahydroacridine derivatives with fluorobenzoic acid moiety, which could include Methyl 2-amino-4-fluorobenzoate derivatives, have been evaluated as multifunctional agents for Alzheimer's disease treatment. These compounds showed significant inhibitory activity against cholinesterases and β-amyloid aggregation, indicating their potential therapeutic role in treating Alzheimer's disease (Kamila Czarnecka et al., 2017).

Safety and Hazards

Methyl 2-amino-4-fluorobenzoate is classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 2-amino-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFRSTYHLYPSND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70555517
Record name Methyl 2-amino-4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70555517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4-fluorobenzoate

CAS RN

2475-81-2
Record name Methyl 2-amino-4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70555517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-amino-4-fluorobenzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A stirred solution of 2-amino-4-fluorobenzoic acid (4.86 g, 31.3 mM) in anhydrous methanol (100 mL) was saturated with anhydrous hydrogen chloride and then refluxed for 4 days. During the reflux period, the reaction mixture was periodically resaturated with hydrogen chloride. After the reflux period, the reaction mixture was cooled and concentrated to leave a white solid. This material was dissolved in water and the resulting solution neutralized with aqueous sodium bicarbonate and extracted with diethyl ether. The combined extracts were dried (MgSO4), filtered and concentrated to leave (4.08 g, 80.6%) of the title compound as an off white solid, mp 66°-67° C.; MS(CI): 170 (M+H).
Quantity
4.86 g
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reactant
Reaction Step One
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100 mL
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0 (± 1) mol
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Yield
80.6%

Synthesis routes and methods II

Procedure details

To a cooled (0° C.), stirred solution of 4-fluoro-2-aminobenzoic acid (2.68 g; 17.3 mmol) in dry tetrahydrofuran (60 mL) and MeOH (10 mL) was added a solution of trimethylsilyldiazomethane in hexanes (12 mL of 2.0 N; 24 mmol) via syringe over 20 minutes under nitrogen atmosphere. The resulting solution was allowed to warm to room temperature and stirred for 2 hours then concentrated in vacuo to provide the ester a light yellow solid (˜100%).
Quantity
2.68 g
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reactant
Reaction Step One
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60 mL
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solvent
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10 mL
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0 (± 1) mol
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[Compound]
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hexanes
Quantity
12 mL
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reactant
Reaction Step Two
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Yield
100%

Synthesis routes and methods III

Procedure details

2-Amino-4-fluorobenzoic acid (10.0 g, 64.5 mmol) was dissolved in methanol (50 mL) and toluene (150 mL). (Trimethylsilyl)diazomethane (2M in diethyl ether, 48.3 mL, 96.7 mmol) was added over 10 minutes at RT. Stirring was continued for 2 h at RT. Water (300 mL) was added to the mixture and the volatiles were removed in vacuo. The remaining aqueous phase was cooled to 0° C. for 30 minutes and the formed precipitate was collected by filtration, washed with water and dried to give pure title compound (10.4 g, 95%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
48.3 mL
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reactant
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Quantity
300 mL
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reactant
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150 mL
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solvent
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Yield
95%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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